molecular formula C9H11F2N B1463448 Benzyl(2,2-difluoroethyl)amine CAS No. 1184224-96-1

Benzyl(2,2-difluoroethyl)amine

Cat. No. B1463448
M. Wt: 171.19 g/mol
InChI Key: OUSJSLQIBWQADW-UHFFFAOYSA-N
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Description

Benzyl(2,2-difluoroethyl)amine, also known as N-Benzyl-2,2-difluoroethylamine, is an organic compound with the chemical formula C7H9F2N. It is a colorless liquid with a pungent odor, and is used in a variety of chemical and pharmaceutical applications. The compound is synthesized through the reaction of difluoroacetic anhydride and benzyl amine. It is used in the synthesis of several drugs, as well as in the production of other chemicals.

Scientific Research Applications

1. Ni(ii)-catalyzed oxidative deamination of benzyl amines

  • Summary of Application: This process involves the oxidative deamination of benzyl amines using a Ni (II)–NHC catalyst with water in an aqueous medium .
  • Methods of Application: The method involves the use of a Ni (II)–NHC catalyst in an aqueous medium. Hemilabile pyridyl units embedded in the catalyst allow the approach of amine to the metal and promotes nucleophilic water attack on the metal-bound imine .
  • Results or Outcomes: The product of this reaction is an aldehyde, wherein water acts as a formal oxidant .

2. Benzylic amine synthesis by amination (arylation)

  • Summary of Application: This process involves the synthesis of benzylic amines through amination (arylation) .
  • Methods of Application: The method involves the use of 2-amino-2-phenylpropanoate salts as the amine source, aromatic aldehydes underwent an efficient decarboxylative transamination under very mild conditions to produce a variety of arylmethylamines in very good yields .
  • Results or Outcomes: The result of this process is the production of a variety of arylmethylamines in very good yields .

3. Synthesis of Primary Aryl-, Heteroaryl-, and Alkyl Amines

  • Summary of Application: This process involves the synthesis of primary aryl-, heteroaryl-, and alkyl amines .
  • Methods of Application: The method involves a chemoselective reaction of boronic acids with cyanamidyl/arylcyanamidyl radicals .
  • Results or Outcomes: The result of this process is the production of primary aryl-, heteroaryl-, and alkyl amines .

4. N-Alkylation of Amines with Alcohols

  • Summary of Application: This process involves the N-alkylation of amines with alcohols .
  • Methods of Application: The method involves the use of a Ru complex bearing a tridentate redox-active azo-aromatic pincer ligand .
  • Results or Outcomes: The result of this process is the production of N-methylated, N-ethylated, and N-alkylated amines .

5. Synthesis of Imines and Secondary Amines

  • Summary of Application: This process involves the synthesis of imines and secondary amines .
  • Methods of Application: The method involves a Pd-catalyzed one-pot reaction of benzyl alcohols with primary amines .
  • Results or Outcomes: The reactions did not require any additives and were effective for a wide range of alcohols and amines .

6. N-Alkylation of Amines with Alcohols

  • Summary of Application: This process involves the N-alkylation of amines with alcohols .
  • Methods of Application: The method involves the use of a Ru complex bearing a tridentate redox-active azo-aromatic pincer ligand .
  • Results or Outcomes: A wide array of N-methylated, N-ethylated, and N-alkylated amines were prepared in good yields with wide functional group tolerance .

properties

IUPAC Name

N-benzyl-2,2-difluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSJSLQIBWQADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl(2,2-difluoroethyl)amine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An amount of 1152 g (11.1 mol) of 2,2-difluoro-1-chloroethane and 403 g of benzylamine (3.695 mol) are heated in an autoclave at an internal temperature of 120° C. for 16 hours. Subsequently, 700 g of water are added and the aqueous phase is separated. The aqueous phase comprises benzylamine hydrochloride, which is converted back into free benzylamine by addition of sodium hydroxide solution. The organic phase is first distilled at standard pressure, the unreacted 2,2-difluoro-1-chloroethane being distilled off. Vacuum distillation is then again carried out (at approximately 200 mbar), the remaining traces of 2,2-difluoro-1-chloroethane being distilled off. An amount of 306 g of N-benzyl-2,2-difluoroethanamine is obtained as distillation residue with a purity of 98.9%. This corresponds to a yield of 95.6%, based on the benzylamine reacted. It is possible, by renewed distillation, to obtain N-benzyl-2,2-difluoroethanamine in a purity of greater than 99%.
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1152 g
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403 g
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700 g
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Synthesis routes and methods III

Procedure details

An amount of 2 g (20 mmol) of 2,2-difluoro-1-chloroethane and 4.5 g (41 mmol) of benzylamine are heated in 62 g of N-methylpyrrolidone in an autoclave at an internal temperature of 120° C. for 16 hours. Subsequently, 50 g of 1N hydrochloric acid are added and the solvent is removed under vacuum. The residue is taken up in 50 ml of water and 50 ml of dichloromethane and adjusted to pH 8 with solid sodium hydrogencarbonate. The phases are subsequently separated and the aqueous phase is again extracted with 20 ml of dichloromethane. The organic phase is distilled. An amount of 2.4 g of N-benzyl-2,2-difluoroethanamine is obtained, which corresponds to a yield of 66.2%, based on 2,2-difluoro-1-chloroethane used.
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2 g
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4.5 g
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62 g
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50 g
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Synthesis routes and methods IV

Procedure details

An amount of 10 g (92 mmol) of 2,2-difluoro-1-chloroethane, 5 g (46 mmol) of benzylamine, 1 g of potassium bromide and 5.2 g (51 mmol) of triethylamine are heated in 20.6 g of N-methylpyrrolidone in an autoclave at an internal temperature of 120° C. for 6 hours. Subsequently, 100 g of 1N hydrochloric acid are added and the solvent is removed under vacuum. The residue is taken up in 30 ml of dichloromethane and adjusted to pH 8 with solid sodium hydrogencarbonate. The phases are subsequently separated and the aqueous phase is again extracted with 20 ml of dichloromethane. The organic phase is distilled. An amount of 7.4 g of N-benzyl-2,2-difluoroethanamine is obtained, which corresponds to a yield of 94%, based on benzylamine.
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10 g
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5 g
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1 g
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5.2 g
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20.6 g
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100 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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